N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Description
N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide (CAS 338953-57-4) is a synthetic organic compound classified under heterocyclic derivatives, specifically within the isoquinoline family. Its structure comprises a dihydroisoquinoline core substituted with a cyanomethyl group at the 1-position and a 4-chlorophenyl carboxamide moiety at the 2-position.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-14-5-7-15(8-6-14)21-18(23)22-12-10-13-3-1-2-4-16(13)17(22)9-11-20/h1-8,17H,9-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEBKVBVIZSXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CC#N)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide typically involves multi-step organic reactionsIndustrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is compared below with structurally analogous compounds. Key differences in substituents, molecular weight, and hypothesized biological effects are highlighted.
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents/Features |
|---|---|---|---|
| This compound (CAS 338953-57-4) | C₁₈H₁₆ClN₃O | 325.80 g/mol | Chlorophenyl, cyanomethyl, dihydroisoquinoline core |
| N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide | C₁₈H₁₅FN₄O₂ | 338.34 g/mol | Fluorophenyl, oxadiazole ring, dihydroisoquinoline core |
| N-[(1R)-1-[(4-Chlorophenyl)methyl]-2-oxoethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | C₂₅H₂₆ClN₃O₂ | 452.95 g/mol | Chlorophenylmethyl, tetrahydroisoquinoline, additional piperidine and triazole substituents |
Key Observations:
The oxadiazole ring in the fluorophenyl derivative introduces rigidity and hydrogen-bonding capacity, which could affect receptor interaction kinetics . The cyanomethyl group in the target compound may confer metabolic stability compared to bulkier substituents in the tetrahydroisoquinoline analog .
Molecular Weight and Complexity: The tetrahydroisoquinoline analog (MW 452.95 g/mol) has a higher molecular weight due to additional cyclohexyl and triazole groups, which may reduce bioavailability compared to the target compound (MW 325.80 g/mol) .
Hypothesized Pharmacological Differences
- Target Selectivity : The fluorophenyl-oxadiazole derivative’s oxadiazole ring could enhance selectivity for enzymes like cyclooxygenase or kinases due to its electron-deficient nature .
- Metabolic Stability: The cyanomethyl group in the target compound may resist oxidative degradation better than the chlorophenylmethyl group in the tetrahydroisoquinoline analog .
Biological Activity
N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a chlorophenyl group, a cyanomethyl moiety, and an isoquinoline backbone, which are known to influence its biological properties.
Antimicrobial Activity
Research has indicated that derivatives of isoquinoline compounds exhibit various antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate significant antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes. Notably, it has shown strong inhibitory effects against acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : The inhibition activity was assessed using a standard method with IC50 values indicating effectiveness. Compounds related to the isoquinoline structure often show promising results in AChE inhibition, which is crucial for treating conditions like Alzheimer's disease .
- Urease Inhibition : Urease inhibitors are vital for treating infections caused by Helicobacter pylori. The compound's derivatives showed competitive inhibition with IC50 values significantly lower than standard drugs .
Anticancer Activity
The potential anticancer properties of this compound have been explored in several studies. It has been noted that compounds with similar structures can inhibit cancer cell proliferation effectively:
- Cell Proliferation Studies : In vitro studies demonstrated that certain derivatives inhibited the growth of cancer cell lines such as SW480 and HCT116 with IC50 values as low as 0.12 μM .
Case Studies
- Study on Antibacterial Activity : A study conducted on synthesized compounds revealed that those containing the isoquinoline structure exhibited moderate to strong antibacterial activity against multiple strains. The most potent compounds had IC50 values ranging from 1.13 µM to 6.28 µM compared to standard drugs .
- Enzyme Inhibition Research : Another investigation focused on the enzyme inhibitory potential of various isoquinoline derivatives found that certain compounds displayed significant inhibition against AChE and urease. The results indicated a promising avenue for developing new therapeutic agents targeting these enzymes .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
